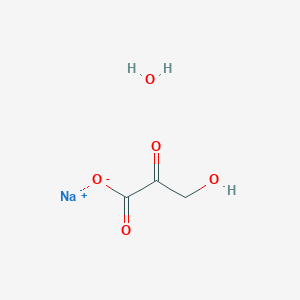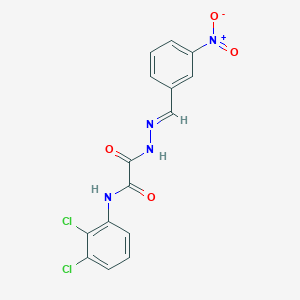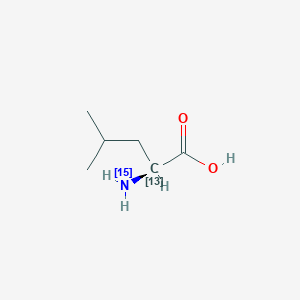
Sodium 4-Methyl-benzenemethanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Sodium 4-Methyl-benzenemethanesulfinate can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzenemethanesulfonyl chloride with sodium hydroxide, resulting in the formation of the desired sulfinate salt . The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods: : In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes waste .
Análisis De Reacciones Químicas
Types of Reactions: : Sodium 4-Methyl-benzenemethanesulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products: : The major products formed from these reactions include sulfonates, sulfones, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Chemistry: : Sodium 4-Methyl-benzenemethanesulfinate is widely used in organic synthesis as a versatile building block for the preparation of organosulfur compounds. It is particularly valuable in the synthesis of sulfonamides, sulfides, and sulfones .
Biology and Medicine: : In biological research, this compound is used to study the effects of sulfonylation on various biomolecules.
Industry: : Industrially, this compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals. Its ability to facilitate C-H bond functionalization makes it a valuable reagent in various manufacturing processes .
Mecanismo De Acción
The mechanism by which sodium 4-Methyl-benzenemethanesulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical transformations, including radical addition, substitution, and cyclization reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium p-toluenesulfinate
- Sodium p-toluenesulfonate
- Sodium 6-methylpyridine-2-sulfinate
- Benzenesulfinic acid sodium salt
- Sodium pyridine-2-sulfinate
Uniqueness: : Sodium 4-Methyl-benzenemethanesulfinate is unique due to its ability to facilitate the functionalization of heteroaromatic C-H bonds under mild conditions. This property makes it particularly valuable in the late-stage functionalization of nitrogen-containing heterocycles, which is a challenging task in organic synthesis .
Propiedades
Fórmula molecular |
C8H9NaO2S |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
sodium;(4-methylphenyl)methanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-7-2-4-8(5-3-7)6-11(9)10;/h2-5H,6H2,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
HXROXTYHYDVLDL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)CS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


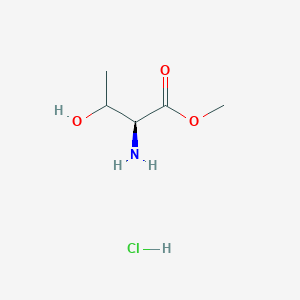
![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)
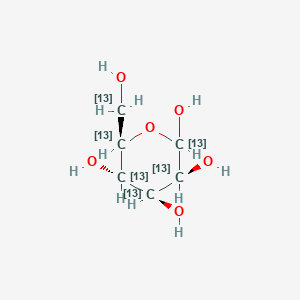
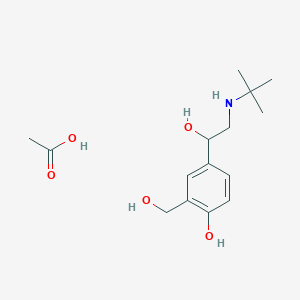



![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
